molecular formula C10H15BrClNS B584556 2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride CAS No. 1346602-94-5

2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride

Cat. No. B584556
CAS RN: 1346602-94-5
M. Wt: 296.651
InChI Key: RXAGNZYZXLPBIZ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride, with the CAS number 1346602-94-5, is a 2-heteroaryl substituted hexahydro azepine derivative . It has a molecular weight of 296.65 and a molecular formula of C10H15BrClNS . The compound is canonicalized with a complexity of 165 .


Molecular Structure Analysis

The compound has a covalently-bonded unit count of 2 . The InChI key of the compound is RXAGNZYZXLPBIZ-UHFFFAOYSA-N . The compound has a rotatable bond count of 1 and a topological polar surface area of 40.3Ų . The canonical SMILES representation of the compound is C1CCC(NCC1)C2=CC=C(S2)Br.Cl .

properties

IUPAC Name

2-(5-bromothiophen-2-yl)azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNS.ClH/c11-10-6-5-9(13-10)8-4-2-1-3-7-12-8;/h5-6,8,12H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAGNZYZXLPBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=C(S2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-thienyl)hexahydro-1H-azepine Hydrochloride

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